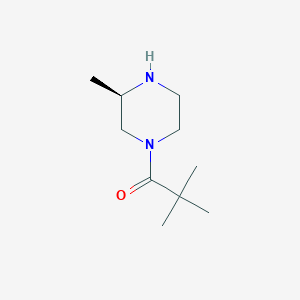

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

Description

BenchChem offers high-quality (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVMVRBLFPBDIN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646539 | |

| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909409-91-2 | |

| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry. The incorporation of the piperazine moiety is often leveraged to modulate the physicochemical and pharmacological properties of drug candidates, including their basicity, which in turn influences solubility, absorption, and target engagement. This technical guide provides a comprehensive analysis of the core basic properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, offering insights into its chemical structure, synthesis, predicted basicity, potential pharmacological relevance, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating this or structurally related building blocks.

Introduction: The Significance of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its prevalence can be attributed to several key features: the presence of two nitrogen atoms allows for the introduction of diverse substituents to explore structure-activity relationships, and its ability to exist in a protonated state at physiological pH enhances aqueous solubility and facilitates interactions with biological targets.[1] Many piperazine-containing drugs exhibit activity within the central nervous system (CNS), highlighting the ability of this scaffold to be incorporated into molecules that can cross the blood-brain barrier.[2]

The compound of interest, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, features a chiral 3-methylpiperazine core acylated with a pivaloyl group. This specific combination of a chiral center and a bulky, lipophilic acyl group suggests a potential for stereospecific interactions with biological targets and modulated pharmacokinetic properties. Understanding the fundamental basicity of this molecule is a critical first step in elucidating its potential role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is presented in Table 1. These properties are essential for understanding the molecule's behavior in both chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | [3] |

| Molecular Formula | C₁₀H₂₀N₂O | [3] |

| Molecular Weight | 184.28 g/mol | [3] |

| CAS Number | 909409-91-2 | [3] |

| Appearance | Colorless liquid (predicted for the (S)-enantiomer) | [4] |

| Predicted XLogP3 | 0.9 | [3] |

Basicity and pKa Prediction

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a piperazine derivative, the pKa values of the two nitrogen atoms dictate the extent of protonation at a given pH, which in turn influences solubility, membrane permeability, and the potential for ionic interactions with target proteins.

Principles of Basicity in Piperazine Systems

Piperazine itself is a diamine with two distinct pKa values, corresponding to the two protonation equilibria. The first pKa (pKa₁) is typically higher than the second (pKa₂), reflecting the greater ease of protonating the first nitrogen. The substitution on the piperazine ring significantly influences the basicity of the nitrogen atoms. Electron-donating groups, such as alkyl groups, generally increase basicity (raise the pKa), while electron-withdrawing groups, such as acyl groups, decrease basicity (lower the pKa).

In the case of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, the piperazine ring contains a methyl group at the 3-position and a pivaloyl group on one of the nitrogen atoms. The methyl group is weakly electron-donating, which would be expected to slightly increase the basicity of the adjacent nitrogen. Conversely, the pivaloyl group is a bulky, electron-withdrawing acyl group, which will significantly decrease the basicity of the nitrogen to which it is attached.

In Silico pKa Prediction

Due to the absence of experimentally determined pKa values for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one in the public domain, computational prediction methods provide a valuable estimation. Several software packages are available for this purpose, employing algorithms trained on large datasets of experimentally determined pKa values.[5][6][7][8] These tools analyze the electronic and steric effects of substituents to predict the pKa of ionizable centers.

Based on the principles of substituent effects on amine basicity, it is predicted that the nitrogen atom at the 4-position (N-4), which is acylated with the pivaloyl group, will be significantly less basic than the nitrogen atom at the 1-position (N-1), which is adjacent to the methyl group. The pKa of the N-1 nitrogen is expected to be in the range of a typical secondary amine, slightly influenced by the methyl substituent.

Predicted pKa Values:

-

pKa (N-1): Estimated to be in the range of 8.5 - 9.5. This nitrogen is the primary basic center of the molecule.

-

pKa (N-4): Estimated to be significantly lower, likely in the range of 3-5, due to the electron-withdrawing effect of the adjacent carbonyl group.

The following diagram illustrates the predicted protonation equilibrium of the more basic nitrogen atom.

Caption: Protonation equilibrium of the more basic nitrogen.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one requires a stereoselective approach, starting from a chiral precursor. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-acyl piperazine derivatives.[9]

Proposed Synthetic Protocol

The synthesis would logically proceed in two main steps: the preparation of the chiral intermediate, (R)-3-methylpiperazine, followed by its acylation.

Step 1: Synthesis of (R)-3-methylpiperazine

The synthesis of chiral 3-methylpiperazine can be achieved through various methods, often starting from a chiral amino acid. A common approach involves the use of (R)-alanine as the starting material.

Step 2: Acylation of (R)-3-methylpiperazine

The final step involves the acylation of the chiral piperazine with pivaloyl chloride.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of (R)-3-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.

Caption: Synthetic workflow for the target compound.

Potential Pharmacological Profile and Biological Activity

While no specific pharmacological data for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one has been identified in the public domain, the structural motifs present in the molecule allow for informed speculation regarding its potential biological activities.

Central Nervous System Activity

Piperazine derivatives are well-known for their diverse activities within the central nervous system.[2][10] They have been successfully incorporated into drugs with antipsychotic, antidepressant, and anxiolytic properties. The ability of the piperazine scaffold to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, is a key factor in its utility in CNS drug discovery. The presence of the lipophilic pivaloyl group and the overall molecular weight of the target compound may allow for blood-brain barrier penetration, making it a candidate for CNS-related activities.

Structure-Activity Relationship Considerations

The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, which can lead to stereospecific interactions with biological targets. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological effects.[11] Therefore, the (R)-enantiomer of this compound could have a distinct biological profile compared to its (S)-enantiomer.

The pivaloyl group, being a bulky and rigid substituent, will likely influence the conformational preferences of the piperazine ring and could play a role in receptor binding by occupying a specific hydrophobic pocket.

Potential as a Synthetic Building Block

Beyond any intrinsic biological activity, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one can serve as a valuable chiral building block for the synthesis of more complex drug candidates. The remaining secondary amine on the piperazine ring provides a handle for further chemical modification, allowing for its incorporation into larger molecular frameworks.

Analytical Methodologies

The characterization and quality control of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one require robust analytical methods to confirm its identity, purity, and enantiomeric excess.

Purity Assessment

The purity of the compound can be assessed using standard chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable modifier such as formic acid or trifluoroacetic acid) would be appropriate for assessing purity. Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

Chiral Separation

To determine the enantiomeric purity of the (R)-enantiomer, a chiral separation method is necessary. Chiral HPLC is the most common technique for this purpose.[12][13][14][15]

Proposed Chiral HPLC Protocol:

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for the separation of piperazine enantiomers.[12] Columns like Chiralcel® or Chiralpak® are often effective.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is commonly used with polysaccharide-based CSPs.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) would be suitable.

-

Method Development: Optimization of the mobile phase composition (the ratio of the non-polar solvent to the alcohol modifier) and the column temperature will be necessary to achieve baseline separation of the two enantiomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. acdlabs.com [acdlabs.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. pKalc | www.compudrug.com [compudrug.com]

- 8. schrodinger.com [schrodinger.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

CAS Number: 909409-91-2 Molecular Formula: C₁₀H₂₀N₂O IUPAC Name: 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, with a specific focus on the synthesis, properties, and applications of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. This chiral piperazine derivative is a critical building block in the synthesis of advanced pharmaceutical intermediates.

Introduction and Significance

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, hereafter referred to as the "pivaloyl-piperazine intermediate," is a key synthetic precursor in the manufacturing of Niraparib. Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer. The stereochemical purity of this intermediate is paramount, as the (R)-enantiomer is essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of its chemical properties, a robust synthetic protocol, and methods for its characterization, underscoring its importance in the pharmaceutical landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the pivaloyl-piperazine intermediate is fundamental for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Weight | 184.28 g/mol | PubChem |

| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | PubChem |

| CAS Number | 909409-91-2 | J&K Scientific |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | Sigma-Aldrich |

| Purity | ≥97% | SAFETY DATA SHEET |

| InChI Key | XCVMVRBLFPBDIN-MRVPVSSYSA-N | J&K Scientific |

| SMILES | CC@@H1CN(CCN1)C(=O)C(C)(C)C | J&K Scientific |

Synthesis and Mechanism

The synthesis of the pivaloyl-piperazine intermediate is a critical step in the overall synthesis of Niraparib. The most common and industrially scalable method involves the acylation of (R)-2-methylpiperazine with pivaloyl chloride.

Synthetic Workflow

The following diagram illustrates the typical synthetic workflow for the preparation of the pivaloyl-piperazine intermediate.

Caption: Synthetic workflow for the pivaloyl-piperazine intermediate.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for acylation reactions of piperazines, as commonly found in pharmaceutical process patents.

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with (R)-2-methylpiperazine and a suitable solvent such as dichloromethane (DCM).

-

Inert Atmosphere: The reactor is purged with nitrogen to maintain an inert atmosphere, preventing side reactions with atmospheric moisture.

-

Base Addition: A suitable base, typically a tertiary amine like triethylamine, is added to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the acylation reaction.

-

Cooling: The reaction mixture is cooled to a temperature between 0 and 5°C using a circulating chiller. This is crucial to control the exothermicity of the acylation reaction and minimize the formation of impurities.

-

Pivaloyl Chloride Addition: Pivaloyl chloride is added dropwise to the cooled reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slow addition rate is critical for reaction control.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel to achieve the desired purity.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the (R)-2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, which is neutralized by the base, yields the final amide product. The use of a non-nucleophilic base like triethylamine is essential to prevent it from competing with the piperazine in reacting with the pivaloyl chloride.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity, purity, and stereochemical integrity of the pivaloyl-piperazine intermediate.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the t-butyl group (a singlet around 1.2 ppm), the methyl group on the piperazine ring (a doublet), and several multiplets for the methylene and methine protons of the piperazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the quaternary carbon of the t-butyl group, and the various carbons of the piperazine ring.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (184.28 g/mol ).

Chromatographic Methods

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is typically employed to determine the purity of the compound. A chiral HPLC method is crucial to confirm the enantiomeric excess of the (R)-isomer.

-

GC (Gas Chromatography): GC can also be used to assess purity, particularly for identifying any volatile impurities.

Application in Niraparib Synthesis

The pivaloyl-piperazine intermediate is a cornerstone in the convergent synthesis of Niraparib. Its role is to introduce the substituted piperazine moiety to the core structure of the drug.

Caption: Role of the pivaloyl-piperazine intermediate in Niraparib synthesis.

The synthesis generally involves the coupling of the pivaloyl-piperazine intermediate with a suitable indazole-based intermediate, followed by further chemical transformations to yield Niraparib. The pivaloyl group serves as a protecting group for one of the piperazine nitrogens during the initial coupling steps and is subsequently removed in a later stage of the synthesis.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling the pivaloyl-piperazine intermediate. A comprehensive Safety Data Sheet (SDS) should be consulted before use. It is generally advised to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a non-negotiable, high-value intermediate in the synthesis of the life-extending oncology therapeutic, Niraparib. Its stereochemically defined structure is integral to the pharmacological efficacy of the final drug product. A profound understanding of its synthesis, characterization, and handling is therefore indispensable for any scientific professional involved in the research and development of PARP inhibitors and related therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for the successful and safe utilization of this pivotal chemical entity.

References

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-tert-Butylcarbonyl-2-methylpiperazine

Chiral 2-substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational rigidity, basic nitrogen atoms, and the stereocenter at the 2-position allow for precise three-dimensional interactions with biological targets, making them invaluable building blocks in drug design. Among these, (R)-4-tert-butylcarbonyl-2-methylpiperazine, also known as (R)-4-Boc-2-methylpiperazine, is a particularly important intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N4 nitrogen, allowing for selective functionalization of the N1 position. This guide provides a detailed exploration of the synthesis and comprehensive characterization of this key chiral building block, offering insights for researchers and professionals in drug development.

Strategic Synthesis of (R)-4-Boc-2-methylpiperazine

The most direct and industrially scalable synthesis of (R)-4-Boc-2-methylpiperazine commences with the commercially available chiral starting material, (R)-(-)-2-Methylpiperazine. The core of the synthesis is the regioselective protection of the N4 nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Causality Behind the Regioselectivity

The piperazine ring contains two secondary amine nitrogens at the 1 and 4 positions. In 2-methylpiperazine, these two nitrogens are electronically similar but sterically distinct. The methyl group at the C2 position creates significant steric hindrance around the adjacent N1 nitrogen. Consequently, the N4 nitrogen is more sterically accessible and therefore more nucleophilic, leading to a preferential reaction at this position. This inherent steric differentiation is the cornerstone of achieving high regioselectivity without the need for complex multi-step procedures that are often associated with protecting group strategies.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Boc-protection of (R)-(-)-2-Methylpiperazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of (R)-(-)-2-Methylpiperazine (1.0 eq.) in dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) portion-wise at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, (R)-4-Boc-2-methylpiperazine, is typically a white crystalline solid.[2]

Comprehensive Characterization

A rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-4-Boc-2-methylpiperazine.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of (R)-4-Boc-2-methylpiperazine.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for (R)-4-Boc-2-methylpiperazine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 40-45 °C | [2] |

| Optical Rotation ([α]/D) | +16 ± 2° (c = 1 in dioxane) | [2] |

| Storage Temperature | 2–8 °C under inert gas | [2] |

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 (m, 1H), ~3.4-3.6 (m, 2H), ~2.8-3.0 (m, 2H), ~2.6-2.8 (m, 1H), ~1.8 (br s, 1H, NH), 1.46 (s, 9H, Boc), 1.15 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~51.0, ~48.0, ~45.0, ~44.0 (piperazine carbons), ~28.4 (Boc CH₃), ~16.0 (CH₃) |

| Mass Spectrometry (ESI+) | m/z 201.16 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~3320 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch of carbamate) |

Experimental Protocols: Characterization

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Analysis: Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations corresponding to the structure of (R)-4-Boc-2-methylpiperazine.

2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

-

Analysis: Verify the presence of the protonated molecular ion [M+H]⁺ at m/z 201.16.

3. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity of the synthesized compound.

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC or a similar column.[3]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm.[3]

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject onto the equilibrated chiral column.

-

Analyze the resulting chromatogram for the presence of the desired (R)-enantiomer and any undesired (S)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

-

Conclusion

The synthesis of (R)-4-tert-butylcarbonyl-2-methylpiperazine is a straightforward yet critical process for the generation of a high-value chiral building block for drug discovery. The regioselectivity of the Boc protection is governed by steric factors, making the synthesis efficient and scalable. A comprehensive suite of analytical techniques, including NMR, MS, and particularly chiral HPLC, is essential to validate the structure, identity, and enantiopurity of the final product, ensuring its suitability for downstream applications in the synthesis of complex pharmaceutical agents.

References

-

PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

-

ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). Retrieved from [Link]

- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.

-

Chemdad. (n.d.). (R)-4-Boc-2-methylpiperazine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156. [Link]

Sources

A Technical Guide to 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one: A Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecule's chemical identity, stereospecific synthesis, and its critical role as a building block in the creation of complex, pharmacologically active agents. Particular emphasis is placed on the rationale behind synthetic strategies and the importance of stereochemistry in achieving desired therapeutic outcomes. This guide aims to serve as a practical resource, offering detailed experimental protocols and contextual insights to facilitate its application in contemporary medicinal chemistry.

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved bioavailability and metabolic stability of drug candidates.[1] The introduction of a chiral center, as seen in the (3R)-3-methylpiperazine core of the title compound, adds a layer of stereochemical complexity that is crucial for selective interaction with biological targets. 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one emerges as a valuable chiral building block, offering a synthetically accessible and stereochemically defined platform for the construction of novel therapeutics. Its unique structure, featuring a sterically demanding pivaloyl group, can influence the conformational rigidity and lipophilicity of the final drug molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the practical aspects of utilizing this key intermediate, from its synthesis and characterization to its potential applications in the development of targeted therapies.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | N/A |

| CAS Number | 909409-91-2 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O | [2] |

| Molecular Weight | 184.28 g/mol | [2] |

| Appearance | Colorless liquid (for the S-enantiomer) | [3] |

| Boiling Point | 256 °C (for the S-enantiomer) | [3] |

| Melting Point | -29 °C (for the S-enantiomer) | [3] |

| Stability | Stable under normal conditions | [3] |

Stereospecific Synthesis: A Step-by-Step Approach

The synthesis of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one is a multi-step process that hinges on the initial stereoselective synthesis of its core component, (3R)-3-methylpiperazine. This chiral precursor is typically derived from readily available chiral starting materials, such as (R)-alanine.

Synthesis of the Chiral Precursor: (3R)-3-methylpiperazine

A common and efficient route to chiral piperazines involves the cyclization of a suitably protected diamine precursor. The following protocol outlines a representative synthesis starting from a chiral amino acid.

Experimental Protocol: Synthesis of (3R)-3-methylpiperazine

-

Step 1: Protection of the Amino Acid: The synthesis commences with the protection of the amino and carboxylic acid functionalities of (R)-alanine to prevent unwanted side reactions.

-

Step 2: Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol.

-

Step 3: Introduction of the Second Nitrogen Atom: The amino alcohol is subsequently converted to a diamine through a series of reactions, which may include mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with a protected amine.

-

Step 4: Cyclization: The final step involves the deprotection and subsequent intramolecular cyclization to form the piperazine ring.

Caption: Synthetic pathway to (3R)-3-methylpiperazine.

Acylation of (3R)-3-methylpiperazine

The final step in the synthesis of the title compound is the selective acylation of the less sterically hindered nitrogen of (3R)-3-methylpiperazine with pivaloyl chloride. The steric bulk of the pivaloyl group favors mono-acylation.

Experimental Protocol: Synthesis of 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one

-

Materials: (3R)-3-methylpiperazine, pivaloyl chloride, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve (3R)-3-methylpiperazine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of pivaloyl chloride in the anhydrous solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one.

-

Caption: Acylation of the chiral piperazine precursor.

Applications in Drug Development: A Gateway to Novel Therapeutics

Chiral piperazine derivatives, such as the title compound, are valuable intermediates in the synthesis of a wide array of pharmacologically active molecules. Their structural features make them suitable for incorporation into drug candidates targeting various diseases. While specific examples of drugs synthesized directly from 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one are not yet widely reported in publicly available literature, the utility of the (3R)-3-methylpiperazine scaffold is well-established in several therapeutic areas.

Potential in Oncology

The piperazine moiety is a common feature in many anticancer agents. The incorporation of a chiral methyl group can enhance the selectivity and potency of these drugs by providing a specific three-dimensional orientation for optimal binding to target proteins, such as kinases or other enzymes involved in cancer cell proliferation.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history in the development of drugs for CNS disorders, including antipsychotics, antidepressants, and anxiolytics. The stereochemistry of these molecules is often critical for their activity and for minimizing off-target effects that can lead to undesirable side effects. The (3R)-3-methylpiperazine core can be a key component in the design of novel CNS-active compounds with improved efficacy and safety profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]

-

Storage: Store in a cool, dry place away from heat and open flames.[3]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one represents a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its stereochemically defined structure and synthetic accessibility make it an attractive starting material for the development of novel therapeutics with improved selectivity and efficacy. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates in the drug discovery and development pipeline is set to increase. Further exploration of the applications of this and related chiral piperazine derivatives will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

-

(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. Retrieved January 21, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Retrieved January 21, 2026, from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved January 21, 2026, from [Link]

- US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane. Google Patents.

-

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. J&K Scientific. Retrieved January 21, 2026, from [Link]

Sources

Unraveling the Enigma: A Proposed Mechanistic Framework for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmacological research, the emergence of novel chemical entities presents both a challenge and an opportunity. The compound (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, identified by its CAS number 909409-91-2, is one such entity that, while chemically defined, currently resides in a void of published biological data.[1][2][3] A thorough review of scientific literature and chemical databases reveals its existence and chemical structure, yet its mechanism of action, therapeutic potential, and biological targets remain uncharacterized.

This guide, therefore, deviates from a conventional whitepaper detailing an established mechanism of action. Instead, it serves as a strategic framework for the scientific community, leveraging established knowledge of structurally related compounds to propose a rational, evidence-based approach to elucidating the pharmacological profile of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. We will delve into the well-documented activities of piperazine derivatives to construct a series of plausible hypotheses and outline the requisite experimental methodologies to test them.

The Piperazine Scaffold: A Foundation of Diverse Pharmacological Activity

The piperazine ring is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[4] This heterocyclic moiety often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for engaging a wide array of biological targets. Many piperazine derivatives exhibit profound effects on the central nervous system (CNS), primarily through modulation of monoamine neurotransmitter pathways.[4][5]

Key therapeutic applications of piperazine-containing compounds include:

-

Antipsychotic action: As exemplified by drugs like clozapine.[4]

-

Anxiolytic properties: Demonstrated by buspirone.[4]

Beyond the CNS, piperazine derivatives have been investigated for their roles as kappa opioid receptor antagonists, anticancer agents, and their utility in neuroprotection.[7][8][9] The diverse bioactivity of this chemical class underscores the high probability that (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one possesses a distinct, and potentially valuable, pharmacological profile.

Hypothesizing the Mechanism of Action: A Chemically-Informed Approach

Based on the established pharmacology of its structural relatives, we can formulate several primary hypotheses for the mechanism of action of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. These hypotheses provide a launchpad for a structured and efficient investigation.

Hypothesis 1: Modulation of Monoaminergic Systems

Given the prevalence of piperazine derivatives as CNS agents, a primary avenue of investigation should be the compound's interaction with dopamine, serotonin, and norepinephrine receptors and transporters.

-

Proposed Experimental Workflow:

Caption: Proposed workflow for investigating monoaminergic activity.

Hypothesis 2: Opioid Receptor Antagonism

The structural similarity to known kappa opioid receptor antagonists suggests this as another plausible mechanism.[7]

-

Proposed Experimental Workflow:

Caption: Workflow for assessing opioid receptor antagonism.

Hypothesis 3: Anticancer Activity

While less common, some piperazine derivatives have demonstrated cytotoxic effects against tumor cell lines.[8]

-

Proposed Experimental Workflow:

Caption: Workflow for evaluating potential anticancer activity.

Detailed Experimental Protocols

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one for a panel of CNS receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptor or transporter.

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from competition binding curves.

-

2. [³⁵S]GTPγS Binding Assay

-

Objective: To functionally assess the compound's effect on G-protein coupled receptor (GPCR) activation, specifically for determining agonist or antagonist activity at opioid receptors.

-

Methodology:

-

Incubate cell membranes expressing the opioid receptor of interest with GDP, the test compound, and a known agonist (if testing for antagonism).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Allow the binding to proceed at a controlled temperature.

-

Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity. An increase in binding indicates agonism, while a blockage of agonist-stimulated binding indicates antagonism.

-

Data Presentation: A Forward Look

Should these investigations yield quantitative data, the results should be tabulated for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinity Profile (Ki, nM)

| Target | (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | Reference Compound |

| Dopamine D2 | TBD | Haloperidol |

| Serotonin 5-HT2A | TBD | Ketanserin |

| Kappa Opioid | TBD | Norbinaltorphimine |

| Mu Opioid | TBD | Naloxone |

TBD: To Be Determined

Conclusion: Charting a Path Forward

While the mechanism of action of (R)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one remains to be elucidated, its chemical structure firmly places it within a class of compounds with rich and diverse pharmacology. The hypotheses and experimental frameworks presented in this guide offer a rational and scientifically rigorous path to characterizing its biological activity. By systematically exploring its potential interactions with monoaminergic, opioidergic, and other relevant biological systems, the scientific community can unlock the potential of this novel chemical entity and determine its place in the landscape of therapeutic development.

References

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

(S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. PubChem. [Link]

-

Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

- Synthesis method of chiral piperazinone derivative.

- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. [Link]

- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

Sources

- 1. (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | C10H20N2O | CID 24728865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 909409-91-2|(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Edge: A Technical Guide to the Biological Activity of Chiral Piperazine Derivatives

Foreword: The Significance of Chirality in Piperazine-Based Drug Discovery

The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties that often translate to favorable pharmacokinetic profiles.[1][2] However, the true potential of this privileged structure is unlocked when we delve into the realm of stereochemistry. The introduction of one or more chiral centers into the piperazine ring gives rise to enantiomers, non-superimposable mirror images that can interact with the chiral environment of the body in profoundly different ways.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of chiral piperazine derivatives. We will move beyond a simple cataloging of compounds to a deeper analysis of the causal relationships between stereochemistry and biological outcomes, supported by field-proven insights and detailed experimental methodologies.

The Crucial Role of Stereochemistry in Biological Activity

Chirality is a fundamental determinant of a drug's biological activity. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, including receptor binding affinity, efficacy, metabolism, and toxicity.[3][5] For piperazine derivatives, the spatial arrangement of substituents on the chiral carbon atoms can dramatically influence how the molecule fits into the binding pocket of a target protein, be it a receptor, enzyme, or ion channel.[4][6] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects.[3] Therefore, the synthesis and evaluation of enantiomerically pure piperazine derivatives are critical for the development of safer and more effective drugs.

Chiral Piperazine Derivatives in Central Nervous System (CNS) Disorders

The piperazine moiety is a common feature in many centrally acting drugs, and its chiral derivatives have shown significant promise in the treatment of various neurological and psychiatric disorders.[7][8] The ability of these compounds to modulate neurotransmitter systems, such as the serotonergic, dopaminergic, and adrenergic systems, is often highly dependent on their stereochemistry.[9]

Modulation of Serotonin and Dopamine Receptors

Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of depression, anxiety, and psychosis.[7][9] The chirality of these compounds can lead to significant differences in their receptor binding affinities and functional activities. For instance, stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[3][4]

A compelling example of this is seen in the development of antagonists for the 5-HT1A receptor, where the orientation of substituents on the piperazine ring dictates the potency and selectivity of the compound.[9]

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Chiral methyl-substituted aryl piperazinium compounds have demonstrated stereoselective activity at α9 and α7 nicotinic acetylcholine receptors (nAChRs).[6] Methyl substitution on the piperazine ring introduces a chiral center, and the resulting enantiomers can exhibit distinct selectivities for these receptor subtypes. Additions at the C2 position of the piperazine ring have been shown to have selective effects on either α7 or α9/α10 nAChR activity, whereas additions at the C3 position tend to greatly reduce activity.[6] These findings highlight the critical role of chirality in fine-tuning receptor selectivity for the development of novel nicotinic therapeutics.[6]

Stereospecificity in Oncology: The Next Frontier for Piperazine Derivatives

The application of chiral piperazine derivatives in oncology is a rapidly evolving field. The ability of these compounds to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells is often enantiomer-dependent.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that chiral piperazine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[10] For example, a novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential and promoting the release of cytochrome c.[10] This activity is linked to the activation of caspases 3/7, 9, and 8.[10] Furthermore, this compound was found to arrest the cell cycle in the G1 phase.[10] While the specific chirality of PCC was not detailed in the provided abstract, it underscores the potential of piperazine derivatives to target fundamental cancer cell processes.

The antiproliferative activity of piperazine-substituted pyranopyridines has also been demonstrated against a wide range of tumor cell lines, with some compounds showing selective activity against hepatitis B virus by preventing virion particle formation.[12]

Structure-Activity Relationships in Anticancer Piperazines

The substitution pattern on the piperazine ring is a critical determinant of anticancer activity.[13] For instance, in a series of vindoline-piperazine conjugates, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline showed significant antiproliferative effects against various human tumor cell lines.[14] The most potent of these compounds exhibited low micromolar growth inhibition (GI50) values.[14]

| Compound | Target Cell Line | GI50 (µM) |

| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | 1.00 |

| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |

| Table 1: In vitro antiproliferative activity of chiral vindoline-piperazine conjugates.[14] |

The data clearly indicates that specific substitutions on the piperazine moiety, coupled with its chiral environment within the larger vindoline scaffold, are crucial for potent anticancer activity.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the study of chiral piperazine derivatives.

Chiral Separation of Piperazine Derivatives by HPLC

The separation of enantiomers is a prerequisite for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[15][16]

Protocol: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers [15]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[16] The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 205 nm.

-

Sample Preparation:

-

Prepare a stock solution of the racemic piperazine derivative in the mobile phase (e.g., 1 mg/mL).

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Filter the working solution through a 0.45 µm syringe filter before injection.

-

-

Injection Volume: 10 µL.

-

Data Analysis:

-

Identify the two peaks corresponding to the enantiomers.

-

Calculate the resolution (Rs) between the peaks to assess separation quality (Rs > 1.5 is ideal).

-

Determine the enantiomeric excess (% ee) for non-racemic samples.

-

Note: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can enhance sensitivity.[16]

In Vitro Anticancer Activity Assessment: BrdU ELISA Assay

The BrdU (Bromodeoxyuridine) ELISA assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis.

Protocol: BrdU Cell Proliferation ELISA [17]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chiral piperazine derivatives (e.g., 5, 25, 50, 100 µM) and a standard compound (e.g., 5-fluorouracil) for 24 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and DNA Denaturation: Remove the labeling medium, and add FixDenat solution to fix the cells and denature the DNA.

-

Immuno-detection: Add anti-BrdU-POD antibody conjugate and incubate. This antibody binds to the incorporated BrdU.

-

Substrate Reaction: Wash the wells and add the substrate solution. The peroxidase enzyme on the antibody catalyzes a color reaction.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance values are directly correlated to the amount of DNA synthesis and thus to the number of proliferating cells. Calculate the percentage of inhibition for each compound concentration compared to the untreated control.

Visualizing the Logic: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.

Figure 1: A generalized workflow for the development and evaluation of chiral piperazine derivatives.

Figure 2: Simplified signaling pathway for apoptosis induction by a piperazine derivative in liver cancer cells.[10]

Conclusion and Future Perspectives

The exploration of chiral piperazine derivatives continues to be a fertile ground for drug discovery. The stereoselective interactions of these compounds with biological targets offer a powerful tool for enhancing therapeutic efficacy and minimizing off-target effects. As our understanding of the intricate roles of specific enantiomers deepens, we can expect the development of more refined and targeted therapies for a wide range of diseases. Future research should focus on elucidating the precise mechanisms of action of these chiral compounds and exploring novel synthetic strategies to access enantiomerically pure piperazines. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of the next generation of chiral piperazine-based therapeutics.[18]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]

- Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. (n.d.). Publisher.

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Journal of the Brazilian Chemical Society. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]

-

(PDF) Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (2025). ResearchGate. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]

-

Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. (2012). PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

-

Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. (n.d.). ResearchGate. [Link]

-

Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. (n.d.). PubMed. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

-

Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025). ResearchGate. [Link]

-

piperazines: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jocpr.com [jocpr.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Faceted Strategy for the Identification and Validation of Potential Biological Targets for (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

Abstract: The identification of specific biological targets is a foundational step in the drug discovery cascade, dictating the therapeutic potential and safety profile of a novel chemical entity. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. The molecule's core piperazine scaffold, a privileged structure in medicinal chemistry, suggests a high probability of interaction with central nervous system (CNS) receptors.[1][2][3] We outline an integrated strategy commencing with robust in silico predictions to generate hypotheses, followed by rigorous in vitro validation of target engagement and functional activity, and culminating in an approach for in vivo verification. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel piperazine-based compounds.

Introduction and Rationale

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral small molecule featuring a piperazine heterocyclic nucleus. Piperazine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, particularly as modulators of neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors.[1][2][4] The presence of this scaffold, combined with a bulky pivaloyl group and a chiral methyl substituent, suggests the potential for potent and selective interaction with specific protein targets, most likely within the G protein-coupled receptor (GPCR) superfamily.

The critical challenge and objective is to move from this structural observation to a validated, therapeutically relevant biological target. A failure to comprehensively identify a compound's primary target and significant off-targets early in development is a leading cause of late-stage clinical trial failure. This guide, therefore, presents a self-validating, multi-pillar workflow designed to de-risk and accelerate the discovery process.

Pillar I: In Silico Target Prediction & Hypothesis Generation

The initial phase of target identification leverages computational methods to screen the compound against vast biological target databases, providing a cost-effective and rapid means to prioritize experimental resources.[5][6] This approach reverses the traditional screening paradigm; instead of finding a compound for a target, we find the most probable targets for our compound.[5]

Methodological Approach

A dual-pronged computational strategy is employed, utilizing both ligand-based and structure-based methods to increase the predictive power.[7][8]

-

Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often exhibit similar biological activities.[8] The structure of (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one will be used to query chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity (e.g., using Tanimoto coefficients) and annotated biological targets.

-

Structure-Based Virtual Screening (Reverse Docking): This technique involves docking the 3D conformer of the compound into the crystal structures of a large panel of biological targets.[7][8] By calculating the binding energy and assessing the fit within the binding pocket, we can predict potential interactions. This is particularly powerful for identifying novel or unexpected targets.[8] The screening library should be heavily weighted towards CNS-relevant GPCRs and ion channels.

In Silico Target Prediction Workflow

The following diagram illustrates the logical flow for computational target identification.

Caption: Workflow for In Silico Target Prediction.

Predicted High-Probability Target Classes

Based on the prevalence of the piperazine scaffold in neuropharmacology, the in silico analysis is hypothesized to flag the following protein families as high-priority candidates for experimental validation.[1][4]

| Target Class | Specific Examples | Rationale |

| Dopamine Receptors | D2, D3, D4 | Many antipsychotic and CNS-active drugs containing a piperazine ring target the D2-like receptor family.[2][9] |

| Serotonin Receptors | 5-HT2A, 5-HT1A, 5-HT2C | The piperazine moiety is a common feature in atypical antipsychotics and antidepressants that modulate serotonergic systems.[2] |

| Muscarinic Receptors | M1, M4 | Cholinergic system modulation is another key area for piperazine derivatives, with implications for cognition. |

| Adrenergic Receptors | α1, α2 | Interaction with adrenergic receptors is a common feature and potential off-target liability for CNS-active compounds. |

| Protein Kinases | Various | While less common as primary targets for this scaffold, broad screening is crucial to identify potential off-target kinase inhibition.[10] |

Pillar II: In Vitro Validation of Target Engagement & Function

Computational predictions must be substantiated with empirical evidence. This phase uses a tiered system of in vitro assays to first confirm physical binding to the predicted targets and then to characterize the functional consequence of that binding.[11][12][13]

Tier 1: Primary Target Binding Assays

The initial goal is to confirm direct, physical interaction between the compound and the high-priority targets identified in Pillar I.

This is the gold-standard method for quantifying a compound's affinity for a GPCR.[14] The assay measures the ability of our test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor, which is typically expressed in membranes prepared from recombinant cell lines.

Experimental Protocol: Radioligand Competition Binding Assay

-

Reagent Preparation:

-

Prepare cell membranes expressing the target receptor of interest (e.g., human D2 receptor).

-

Select a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and a non-specific binding control (e.g., Haloperidol).

-

Prepare a serial dilution of the test compound, (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, in assay buffer.

-

-

Assay Setup (96-well format):

-

To each well, add:

-

Assay Buffer

-

Cell membranes (typically 5-20 µg protein/well)

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound or the non-specific binding control.

-

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[14]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification:

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow filters to dry, then add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

To proactively identify potential off-target effects and uncover unexpected mechanisms of action, a broad kinase panel screening is a critical step.[15] Dysregulation of kinase activity is implicated in numerous diseases.[10] Several commercial services (e.g., Reaction Biology, Pamgene, AssayQuant) offer comprehensive profiling of a test compound against hundreds of kinases, measuring the inhibition of kinase activity in a radiometric or fluorescence-based format.[15][16][17][18] This provides a "selectivity score" and flags any potent kinase interactions that warrant further investigation.

Tier 2: Secondary Functional Assays

Once binding is confirmed (evidenced by a low Ki value), the next step is to determine the compound's functional effect on the receptor. Is it an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity)?

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors) This assay measures the modulation of adenylyl cyclase activity, a key downstream effector of Gs (stimulatory) and Gi (inhibitory) coupled receptors.[19]

-

Cell Culture: Plate cells stably or transiently expressing the target receptor (e.g., human D2 receptor in CHO-K1 cells) in a 96-well plate and grow to confluence.

-

Assay Procedure:

-

Wash cells with assay buffer.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-